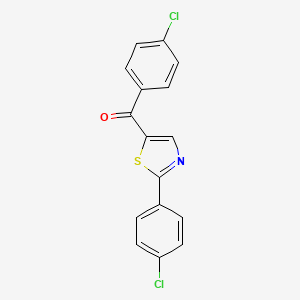

(4-Chlorophenyl)(2-(4-chlorophenyl)-1,3-thiazol-5-yl)methanone

Description

(4-Chlorophenyl)(2-(4-chlorophenyl)-1,3-thiazol-5-yl)methanone is a bifunctional thiazole derivative characterized by two 4-chlorophenyl substituents attached to a thiazole core. Its structure enables diverse intermolecular interactions, including π-π stacking and halogen bonding, which contribute to its utility in medicinal chemistry and materials science.

Properties

IUPAC Name |

(4-chlorophenyl)-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2NOS/c17-12-5-1-10(2-6-12)15(20)14-9-19-16(21-14)11-3-7-13(18)8-4-11/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJOJFUPYNBMIBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(S2)C(=O)C3=CC=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(2-(4-chlorophenyl)-1,3-thiazol-5-yl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with 2-amino-4-chlorobenzothiazole under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(2-(4-chlorophenyl)-1,3-thiazol-5-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Chlorophenyl)(2-(4-chlorophenyl)-1,3-thiazol-5-yl)methanone has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(2-(4-chlorophenyl)-1,3-thiazol-5-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s thiazole ring and chlorophenyl groups enable it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights key structural analogs and their substituent variations:

| Compound Name | Substituent Modifications | Key Structural Differences | References |

|---|---|---|---|

| (4-Amino-2-anilino-1,3-thiazol-5-yl)-(4-chlorophenyl)methanone | Amino and anilino groups at C4 and C2 of thiazole | Enhanced hydrogen-bonding capacity | |

| {4-Amino-2-[(4-chlorophenyl)amino]-1,3-thiazol-5-yl}(3-nitrophenyl)methanone | 3-Nitrophenyl at methanone; (4-chlorophenyl)amino at C2 | Increased electron-withdrawing character | |

| N-[2-(4-Chlorophenyl)-4-hydroxy-1,3-thiazol-5-yl]benzamide (4da) | Hydroxy at C4; benzamide at C5 | Improved solubility due to polar groups | |

| 3-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-3-oxopropanal O-methyloxime | Oxime group at propionaldehyde chain | Altered reactivity and tautomerism | |

| (5-(4-Bromophenyl)-3-{2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl}-4,5-dihydro-1H-pyrazol-1-yl)methanone | Oxazole instead of thiazole; pyridyl and bromophenyl groups | Reduced aromaticity; modified binding interactions |

Key Observations :

Physicochemical and Crystallographic Properties

Biological Activity

The compound (4-Chlorophenyl)(2-(4-chlorophenyl)-1,3-thiazol-5-yl)methanone , also known by its CAS number 400075-83-4, is a thiazole derivative that has garnered attention for its potential biological activities. Thiazole-containing compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific thiazole derivative, supported by data tables and relevant research findings.

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds with similar thiazole structures have shown promising results in inhibiting cancer cell proliferation.

- Case Study : A study demonstrated that thiazole derivatives exhibited IC50 values in the range of 1.61 to 1.98 µg/mL against various cancer cell lines, indicating strong cytotoxicity . The presence of electron-donating groups on the phenyl ring significantly enhances the anticancer activity of these compounds.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Compound 9 | Jurkat (Bcl-2) | 1.61 ± 1.92 |

| Compound 10 | A-431 | 1.98 ± 1.22 |

Antimicrobial Activity

Thiazoles have also been studied for their antimicrobial properties. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

- Research Findings : Thiazole derivatives have been reported to exhibit antibacterial action against various strains of bacteria, which could be attributed to their ability to inhibit key metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazole derivatives has been documented in several studies, where they were found to inhibit pro-inflammatory cytokines.

- Mechanism : The anti-inflammatory action is believed to be mediated through the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response .

Structure-Activity Relationship (SAR)

The biological activity of (4-Chlorophenyl)(2-(4-chlorophenyl)-1,3-thiazol-5-yl)methanone can be explained through its structure-activity relationship:

- Chlorophenyl Groups : The presence of chlorophenyl moieties enhances lipophilicity and facilitates interaction with biological targets.

- Thiazole Ring : Essential for the anticancer and antimicrobial activities; modifications on this ring can lead to increased potency.

- Substituents : Electron-donating or withdrawing groups on the phenyl rings significantly affect the compound's reactivity and biological efficacy .

Q & A

Q. What are the optimal reaction conditions for synthesizing (4-Chlorophenyl)(2-(4-chlorophenyl)-1,3-thiazol-5-yl)methanone with high yield and purity?

- Methodological Answer : Synthesis typically involves cyclocondensation of 4-chlorobenzoyl chloride with thiazole precursors under controlled conditions. Key parameters include:

- Temperature : 60–80°C to avoid side reactions (e.g., decomposition of thiazole intermediates) .

- Solvents : Dichloromethane or ethanol for solubility and reaction homogeneity .

- Catalysts : Lewis acids (e.g., ZnCl₂) to accelerate thiazole ring formation .

- Workup : Column chromatography (silica gel, hexane/ethyl acetate gradient) for purification .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure?

- Methodological Answer :

- X-ray Crystallography : Resolves bond lengths/angles (e.g., C–Cl bond: ~1.74 Å; thiazole ring planarity) .

- NMR : ¹H/¹³C NMR identifies substituents (e.g., aromatic protons at δ 7.2–8.1 ppm; carbonyl carbons at ~190 ppm) .

- IR Spectroscopy : Confirms ketone (C=O stretch: ~1680 cm⁻¹) and aromatic C–Cl (750 cm⁻¹) .

- Cross-validation between XRD and NMR minimizes structural ambiguity .

Q. What chromatographic techniques are recommended for purity assessment?

- Methodological Answer :

- HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) to quantify impurities (<0.5% area) .

- TLC : Silica GF254 plates (visualized under UV) for rapid screening .

- Reference Standards : Compare retention times with certified impurities (e.g., EP-grade (4-chlorophenyl)(4-hydroxyphenyl)methanone) .

Advanced Research Questions

Q. How can structural modifications influence biological activity?

- Methodological Answer :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) to the thiazole ring to enhance antimicrobial activity via increased electrophilicity .

- SAR Studies : Replace 4-chlorophenyl with fluorophenyl to assess cytotoxicity changes (e.g., MTT assays on HeLa cells) .

- Data Interpretation : Correlate logP values (HPLC-derived) with membrane permeability trends .

Q. What in silico strategies predict binding affinity with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with bacterial enoyl-ACP reductase (PDB: 1BVR). Key residues: Tyr158 (hydrogen bonding) .

- MD Simulations : AMBER force fields to assess stability of ligand-protein complexes over 100 ns trajectories .

- QSAR Models : Train datasets with IC₅₀ values against Gram-positive bacteria to optimize substituent selection .

Q. How should discrepancies between spectroscopic data and computational predictions be addressed?

- Methodological Answer :

- Crystal Packing Effects : XRD may show distorted conformations due to intermolecular H-bonds (e.g., C–H⋯O interactions in crystal lattices) .

- Solvent Artifacts : NMR in DMSO-d₆ may stabilize enol tautomers, conflicting with gas-phase DFT calculations .

- Resolution : Validate with solid-state IR and solution-phase UV-Vis spectroscopy .

Q. What in vitro assays evaluate antimicrobial potential?

- Methodological Answer :

- Microdilution Assays : Test against S. aureus (ATCC 25923) in Mueller-Hinton broth (MIC endpoint: 24 h, OD₆₀₀ ≤ 0.1) .

- Time-Kill Curves : Monitor bactericidal activity at 2× MIC over 12 h .

- Cytotoxicity : Parallel MTT assays on HEK293 cells (IC₅₀ > 50 µM indicates selectivity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.